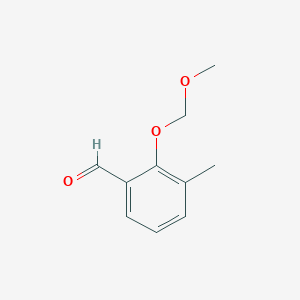

2-(Methoxymethoxy)-3-methylbenzaldehyde

Description

Contextual Significance of Substituted Benzaldehydes in Chemical Research

Substituted benzaldehydes are organic compounds that feature a benzaldehyde (B42025) core with additional functional groups attached to the aromatic ring. wisdomlib.org These compounds are fundamental building blocks in organic chemistry, serving as precursors for a wide array of more complex molecules. Their importance stems from the reactivity of the aldehyde group, which readily undergoes a variety of chemical transformations including oxidation, reduction, and numerous carbon-carbon bond-forming reactions.

| Property | Description |

| IUPAC Name | 2-(Methoxymethoxy)-3-methylbenzaldehyde |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| CAS Number | Not available |

Strategic Importance of the Methoxymethyl (MOM) Protecting Group in Aromatic Aldehyde Chemistry

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. This temporary modification is achieved using a "protecting group." The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl groups. chemistrytalk.orgwikipedia.org

The MOM group is typically introduced by reacting an alcohol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base. wikipedia.org This protecting group is valued for its stability under a broad range of reaction conditions, including strongly basic, nucleophilic, and many oxidative and reductive environments. nih.gov This stability is particularly advantageous in the chemistry of aromatic aldehydes, where the aldehyde functionality itself is sensitive to many reagents.

The strategic importance of the MOM group in the context of a molecule like this compound lies in its ability to mask the phenolic hydroxyl group, thereby allowing chemists to perform a wide range of transformations on the aldehyde or the methyl group without unintended reactions of the hydroxyl group. For example, the presence of an unprotected hydroxyl group could interfere with Grignard reactions or other organometallic additions to the aldehyde. The MOM group can be selectively removed under acidic conditions to regenerate the hydroxyl group once its protective function is no longer needed. wikipedia.orgmasterorganicchemistry.com

Table of Common Protecting Groups for Hydroxyls

| Protecting Group | Abbreviation | Stability (Stable to) | Cleavage Conditions |

|---|---|---|---|

| Methoxymethyl ether | MOM | Bases, nucleophiles, many oxidants/reductants | Acidic conditions |

| Benzyl ether | Bn | Acidic/basic conditions, many oxidants/reductants | Hydrogenolysis |

| tert-Butyldimethylsilyl ether | TBDMS | Bases, many oxidants/reductants | Fluoride ions, acidic conditions |

Overview of Synthetic Challenges and Opportunities Associated with this compound

The synthesis and application of this compound present both challenges and opportunities for the synthetic chemist.

Synthetic Challenges:

The primary challenge in the synthesis of this compound is the selective introduction of the MOM group onto the hydroxyl function of 2-hydroxy-3-methylbenzaldehyde (B1203309) without affecting the aldehyde group. While the protection of phenols is generally straightforward, the reaction conditions must be carefully controlled to avoid side reactions. Another challenge is the potential for the MOM group to be cleaved under certain electrophilic conditions that might be intended to react at other positions on the aromatic ring. Furthermore, the purification of the final product requires careful chromatographic techniques to separate it from any starting material or byproducts.

Synthetic Opportunities:

The presence of the MOM protecting group unlocks a range of synthetic possibilities that would be difficult or impossible to achieve with the unprotected 2-hydroxy-3-methylbenzaldehyde. The masked hydroxyl group allows for:

Selective transformations of the aldehyde group: The aldehyde can be subjected to a variety of nucleophilic additions, reductions, or oxidations without interference from the acidic phenolic proton.

Modification of the methyl group: The methyl group can be functionalized, for example, through free-radical bromination, followed by further transformations.

Directed ortho-metalation: While the methoxy (B1213986) group of the MOM ether is not a strong directing group, its presence, in combination with the aldehyde, can influence the regioselectivity of lithiation reactions on the aromatic ring, enabling the introduction of additional substituents.

Following these transformations, the MOM group can be cleanly removed to unveil the free hydroxyl group, leading to highly functionalized ortho-hydroxybenzaldehyde derivatives which are valuable precursors for natural product synthesis and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethoxy)-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8-4-3-5-9(6-11)10(8)13-7-12-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVYKFUYMHYVHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)OCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxymethoxy 3 Methylbenzaldehyde

Retrosynthetic Analysis and Key Precursors

Further disconnection of the formyl group from 2-hydroxy-3-methylbenzaldehyde (B1203309) points to ortho-cresol as a readily available starting material. This suggests a synthetic strategy involving the introduction of a formyl group at the ortho position of the hydroxyl group in o-cresol (B1677501).

Alternatively, functional group interconversion strategies can be envisioned. The aldehyde functionality can be derived from the oxidation of the corresponding primary alcohol, (2-(methoxymethoxy)-3-methylphenyl)methanol, or the reduction of a carboxylic acid derivative, such as 2-(methoxymethoxy)-3-methylbenzoyl chloride. These precursors, in turn, can be synthesized from 2-hydroxy-3-methylbenzaldehyde or its derivatives.

Classical and Modern Synthetic Routes

Several synthetic routes, employing both classical and modern methodologies, can be utilized for the preparation of 2-(methoxymethoxy)-3-methylbenzaldehyde. These routes are centered around the formation of the key intermediate, 2-hydroxy-3-methylbenzaldehyde, and its subsequent protection.

Ortho-Lithiation and Formylation Approaches

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.netnih.govquora.com In this approach, a directing group guides the deprotonation to the adjacent ortho position. The methoxymethyl (MOM) ether group can serve as such a directing group.

The synthesis can commence with the protection of the hydroxyl group of o-cresol as a MOM ether, yielding 1-(methoxymethoxy)-2-methylbenzene. This protected cresol (B1669610) can then undergo ortho-lithiation using a strong base like n-butyllithium, followed by quenching the resulting aryllithium species with a formylating agent such as N,N-dimethylformamide (DMF) to introduce the aldehyde group at the desired position. quora.com

Table 1: Reagents for Ortho-Lithiation and Formylation

| Step | Reagent | Purpose |

|---|---|---|

| 1 | n-Butyllithium (n-BuLi) | Deprotonation at the ortho position |

Functional Group Interconversion Strategies

Functional group interconversion provides alternative pathways to the target aldehyde.

Oxidation of Corresponding Alcohols: The target compound can be obtained by the oxidation of (2-(methoxymethoxy)-3-methylphenyl)methanol. This precursor alcohol can be synthesized by the reduction of a suitable carboxylic acid derivative or by other means. Mild oxidizing agents are crucial to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) and Swern oxidation are commonly employed for this selective transformation. chemistrysteps.comresearchgate.netorganic-chemistry.orglibretexts.orgyoutube.com

Table 2: Common Oxidizing Agents for Primary Alcohols to Aldehydes

| Oxidizing Agent | Description |

|---|---|

| Pyridinium Chlorochromate (PCC) | A milder version of chromic acid that oxidizes primary alcohols to aldehydes. chemistrysteps.comlibretexts.org |

Reduction of Carboxylic Acid Derivatives: Another approach involves the reduction of a derivative of 2-(methoxymethoxy)-3-methylbenzoic acid. The carboxylic acid can be converted to a more reactive species, such as an acid chloride, which can then be selectively reduced to the aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. quora.comorganic-chemistry.orgadichemistry.commasterorganicchemistry.comyoutube.com

Table 3: Reducing Agents for Carboxylic Acid Derivatives to Aldehydes

| Reducing Agent | Substrate | Key Conditions |

|---|

Palladium-Catalyzed Cross-Coupling Reactions Leading to Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. adichemistry.comorganic-chemistry.org While not directly yielding this compound, these methods are instrumental in synthesizing its key precursor, 2-hydroxy-3-methylbenzaldehyde. For instance, a Suzuki or Stille coupling reaction could be employed to introduce the methyl group to a suitably functionalized and protected salicylaldehyde (B1680747) derivative. A patent describes a palladium-catalyzed method for preparing benzaldehyde (B42025) derivatives from iodobenzene (B50100) compounds, CO2, and a hydrosilane compound, achieving high yields. masterorganicchemistry.com

Protection Strategies for Phenolic or Hydroxyl Groups Using Methoxymethyl (MOM) Ether Formation

The protection of the phenolic hydroxyl group is a critical step to prevent unwanted side reactions during subsequent transformations. The methoxymethyl (MOM) ether is a commonly used protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively straightforward removal. adichemistry.comnih.gov

The protection of 2-hydroxy-3-methylbenzaldehyde is typically achieved by reacting it with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane. adichemistry.com The choice of base and reaction conditions is crucial to ensure efficient protection without side reactions. nih.govresearchgate.net

The MOM group can be removed under acidic conditions, for instance, by treatment with an acid like bismuth triflate in an aqueous medium or using other Lewis acids. researchgate.netadichemistry.comnih.govoup.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters to consider for each synthetic step include:

Choice of Solvent: The solvent can significantly influence reaction rates and selectivity. For instance, in ortho-lithiation, ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to solvate the organolithium intermediate.

Reaction Temperature: Many of the described reactions are temperature-sensitive. For example, the reduction of esters with DIBAL-H must be conducted at low temperatures to prevent over-reduction.

Nature and Stoichiometry of Reagents: The choice of base, formylating agent, oxidizing agent, or reducing agent, and their molar ratios relative to the substrate, directly impacts the reaction outcome. For example, using a weaker base during MOM protection might be necessary to avoid deprotonation of other acidic protons in the molecule. nih.gov

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

A study on the ortho-formylation of phenols using paraformaldehyde and magnesium dichloride-triethylamine showed that excellent yields of salicylaldehyde derivatives could be obtained. mdma.ch However, with electron-attracting groups, longer reaction times led to the formation of MOM-derivatives as by-products. mdma.ch This highlights the delicate balance of reaction parameters required for successful synthesis.

Green Chemistry Considerations in Synthesis

The hypothetical synthesis of this compound would likely involve the protection of a hydroxyl group as a methoxymethyl (MOM) ether and the formylation of an aromatic ring. Green chemistry principles can be applied to each of these conceptual steps to minimize waste, reduce energy consumption, and utilize less hazardous substances.

A primary consideration is atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. For the synthesis of this compound, this would involve selecting reagents and reaction pathways that maximize the incorporation of atoms from the starting materials into the desired aldehyde.

The choice of solvents is another critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives could include water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). The ideal solvent would not only be environmentally benign but also facilitate high reaction yields and easy product separation.

Energy efficiency is also a key tenet of green chemistry. Synthetic methods that can be conducted at ambient temperature and pressure are preferable to those requiring significant energy input for heating or cooling. The use of catalysis can play a pivotal role here, enabling reactions to proceed under milder conditions and often with higher selectivity, which also reduces waste from side reactions.

Chemical Reactivity and Transformations of 2 Methoxymethoxy 3 Methylbenzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, reductions, oxidations, and condensation reactions.

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. libretexts.orglumenlearning.com In this reaction, 2-(methoxymethoxy)-3-methylbenzaldehyde would react with a phosphorus ylide (Wittig reagent) to form a substituted alkene and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-isomer, is dependent on the nature of the ylide used. wikipedia.org Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org For instance, the reaction with benzyltriphenylphosphonium chloride would yield a stilbene derivative.

Table 1: Hypothetical Wittig Reaction Products of this compound

| Wittig Reagent | Expected Alkene Product | Predominant Isomer |

| Methylenetriphenylphosphorane | 1-(Methoxymethoxy)-2-methyl-3-vinylbenzene | N/A |

| Benzyltriphenylphosphonium chloride | 1-(Methoxymethoxy)-2-methyl-3-stilbene | (Z)-isomer with unstabilized ylide |

| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2-(methoxymethoxy)-3-methylphenyl)acrylate | (E)-isomer with stabilized ylide |

Aldol Condensation: Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis. magritek.com this compound, lacking α-hydrogens, can act as an electrophilic partner in a crossed aldol condensation with an enolizable aldehyde or ketone. orientjchem.org The reaction is typically base-catalyzed and proceeds through the nucleophilic attack of an enolate ion on the carbonyl carbon of the benzaldehyde (B42025) derivative. The initial β-hydroxy aldehyde or ketone adduct can then undergo dehydration to form a conjugated α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com this compound can react with active methylene compounds like malonic acid or its esters, or cyanoacetic esters, to yield α,β-unsaturated products. nih.govorganic-chemistry.org The reaction is driven by the acidity of the methylene protons and the subsequent dehydration of the intermediate aldol-type adduct. nih.gov The presence of electron-donating groups, such as the methoxy (B1213986) and methyl groups on the benzaldehyde, can influence the reaction rate. nih.gov

Reduction: The aldehyde group of this compound can be readily reduced to a primary alcohol, (2-(methoxymethoxy)-3-methylphenyl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent. ugm.ac.id The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Oxidation: Oxidation of the aldehyde furnishes the corresponding carboxylic acid, 2-(methoxymethoxy)-3-methylbenzoic acid. Various oxidizing agents can be employed for this purpose, including potassium permanganate (KMnO₄) under basic conditions, or chromic acid. masterorganicchemistry.comchemspider.com The choice of oxidant depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Table 2: Reduction and Oxidation Products of this compound

| Reaction | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | (2-(Methoxymethoxy)-3-methylphenyl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-(Methoxymethoxy)-3-methylbenzoic acid |

This compound can undergo condensation with primary amines to form Schiff bases, also known as imines. researchgate.netnih.govjetir.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The formation of Schiff bases is often catalyzed by acid or base and is a reversible process. ijltet.org The stability of the resulting Schiff base can be influenced by the steric and electronic properties of both the aldehyde and the amine. nih.gov

Reactions Involving the Aromatic Ring

The electron-donating nature of the methoxymethoxy and methyl groups activates the aromatic ring towards electrophilic attack.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. wikipedia.orgmsu.edu The position of substitution on the benzene ring of this compound is directed by the existing substituents. Both the methoxymethoxy group (an alkoxy group) and the methyl group are activating, ortho-, para-directors. pressbooks.publeah4sci.comyoutube.commasterorganicchemistry.com

The methoxymethoxy group at position 2 is a strong activating group and directs incoming electrophiles to the ortho (position 6) and para (position 4) positions relative to itself. The methyl group at position 3 is a weaker activating group and also directs to its ortho (positions 2 and 4) and para (position 6) positions.

Considering the combined directing effects:

Position 4: Is para to the strong activating methoxymethoxy group and ortho to the weaker activating methyl group. This position is electronically enriched and sterically accessible.

Position 6: Is ortho to the strong activating methoxymethoxy group and para to the weaker activating methyl group. This position is also electronically enriched, though potentially more sterically hindered than position 4 due to the adjacent aldehyde group.

Position 5: Is meta to both the methoxymethoxy and methyl groups, making it the least favored site for electrophilic attack.

Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. The methoxy group of the methoxymethoxy substituent is a stronger activating group than the methyl group, and its directing effect will likely dominate. researchgate.net The steric hindrance from the adjacent aldehyde group at C1 might favor substitution at the C4 position over the C6 position.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Electrophile (E⁺) | Predicted Major Product(s) |

| Br⁺ (Bromination) | 4-Bromo-2-(methoxymethoxy)-3-methylbenzaldehyde and 6-Bromo-2-(methoxymethoxy)-3-methylbenzaldehyde |

| NO₂⁺ (Nitration) | 2-(Methoxymethoxy)-3-methyl-4-nitrobenzaldehyde and 2-(Methoxymethoxy)-3-methyl-6-nitrobenzaldehyde |

| SO₃ (Sulfonation) | This compound-4-sulfonic acid and this compound-6-sulfonic acid |

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction leverages the ability of a directing metalation group (DMG) to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org In this compound, the methoxymethoxy (MOM) group is a potent DMG. The heteroatoms within the MOM group act as Lewis basic sites, coordinating to the Lewis acidic lithium of an alkyllithium reagent like n-butyllithium. wikipedia.orgharvard.edu

This coordination directs the deprotonation to the C6 position, the only available site ortho to the MOM group, generating a highly reactive aryllithium intermediate. The existing methyl group at C3 and the aldehyde at C1 sterically and electronically prevent deprotonation at C2 and C4. The resulting aryllithium species is then quenched with an electrophile (E+), introducing a new substituent exclusively at the C6 position with high regioselectivity. wikipedia.org

The aldehyde group is sensitive to nucleophilic attack by organolithium reagents. Therefore, for the DoM reaction to be successful, the aldehyde may require transient protection, for example, by in-situ addition of an amide anion to form a protected species that also functions as a directing group. harvard.edu Alternatively, carefully controlled reaction conditions, such as low temperatures, are employed to favor ortho-lithiation over addition to the carbonyl.

The versatility of this method allows for the introduction of a wide array of functional groups, depending on the electrophile used in the quenching step.

| Electrophile | Reagent Example | Introduced Group | Product Type |

|---|---|---|---|

| Proton (H+) | H₂O, NH₄Cl | -H | Deuterated/Protonated Arene |

| Halogen | I₂, Br₂, C₂Cl₆ | -I, -Br, -Cl | Aryl Halide |

| Carbonyl Compound | DMF, CO₂ | -CHO, -COOH | Aryl Aldehyde/Carboxylic Acid |

| Silyl Halide | TMSCl | -Si(CH₃)₃ | Aryl Silane |

| Alkyl Halide | CH₃I | -CH₃ | Alkylated Arene |

Reactivity and Cleavage of the Methoxymethyl (MOM) Protecting Group

The methoxymethyl (MOM) group is a widely utilized protecting group for hydroxyl functions in organic synthesis due to its stability under a range of conditions, particularly basic and weakly acidic environments. nih.gov It belongs to the acetal class of protecting groups. total-synthesis.com

Deprotection Strategies and Conditions

The cleavage of the MOM ether, an acetal, is most commonly achieved through acid hydrolysis. total-synthesis.comadichemistry.com The reaction proceeds via protonation of one of the ether oxygens, making it a better leaving group. masterorganicchemistry.comwikipedia.org This is followed by the departure of a hemiacetal, which then decomposes to yield the free hydroxyl group, formaldehyde, and methanol. total-synthesis.com A variety of reagents and conditions can be employed to effect this transformation, ranging from strong mineral acids to milder Lewis acids and other specialized reagents. The choice of deprotection strategy often depends on the sensitivity of other functional groups present in the molecule. thieme-connect.de For instance, strongly acidic conditions might not be suitable for substrates with other acid-labile groups. nih.gov

Recent developments have focused on milder and more selective methods. An efficient, solvent-free approach utilizes p-toluenesulfonic acid (pTSA) for high-yield deprotection at room temperature. eurekaselect.com Another mild method involves the use of trimethylsilyl triflate (TMSOTf) in combination with 2,2′-bipyridyl, which proceeds under non-acidic conditions. nih.gov Lewis acids such as zinc bromide (ZnBr₂), often in the presence of a thiol like n-propanethiol, can also facilitate rapid and selective cleavage of MOM ethers. researchgate.net

| Reagent(s) | Solvent | Conditions | Reference |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Methanol/Water | Reflux | adichemistry.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | total-synthesis.com |

| Pyridinium p-toluenesulfonate (PPTS) | tert-Butanol | Reflux | total-synthesis.com |

| p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temperature | eurekaselect.com |

| Bromodimethylborane (BBr₃) | Dichloromethane | Low Temperature | thieme-connect.de |

| Trimethylsilyl Triflate (TMSOTf), 2,2′-Bipyridyl | Acetonitrile | 0°C to Room Temperature | nih.gov |

| Zinc Bromide (ZnBr₂), n-Propanethiol (n-PrSH) | Dichloromethane | Room Temperature, <10 min | researchgate.net |

Impact of MOM Group on Aromatic Reactivity and Selectivity

Substituents on an aromatic ring significantly influence its reactivity towards electrophilic aromatic substitution (EAS) by altering the electron density of the ring. libretexts.orgstudymind.co.uk The MOM group, as an alkoxy substituent (-OR), acts as an activating group. themasterchemistry.com The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring through a resonance effect. libretexts.orgthemasterchemistry.com This electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. studymind.co.uk

This resonance effect preferentially increases the electron density at the positions ortho and para to the substituent. leah4sci.commasterorganicchemistry.com Consequently, the MOM group is classified as an ortho-para director, meaning it directs incoming electrophiles to these positions. themasterchemistry.commasterorganicchemistry.com

-OCH₂OCH₃ (MOM group): A strong activating, ortho-para director. themasterchemistry.commasterorganicchemistry.com

-CH₃ (Methyl group): An activating, ortho-para director. themasterchemistry.com

-CHO (Aldehyde group): A deactivating, meta-director. libretexts.orgmasterorganicchemistry.com

The powerful ortho-para directing effect of the MOM group is the dominant influence. It strongly activates the C4 (para) and C6 (ortho) positions. The methyl group also directs to these same positions (C4 and C6). The deactivating, meta-directing aldehyde group directs incoming electrophiles to the C5 position. The synergistic activation of the C4 and C6 positions by the MOM and methyl groups makes these the most likely sites for electrophilic attack, overriding the weaker meta-directing effect of the aldehyde. Steric hindrance from the adjacent methyl group may slightly favor substitution at the C4 (para) position over the C6 (ortho) position.

Applications As a Key Intermediate in Complex Molecule Synthesis

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

While direct, publicly available research detailing the use of 2-(Methoxymethoxy)-3-methylbenzaldehyde in the synthesis of specific, named pharmaceutical compounds is limited, its structural motifs are present in various biologically active molecules. The substituted benzaldehyde (B42025) moiety is a common feature in many pharmaceutical agents. The ability to introduce a hydroxyl group at a late stage in a synthesis, via deprotection of the MOM ether, is a powerful tool for medicinal chemists. This allows for the synthesis of derivatives and analogs for structure-activity relationship (SAR) studies, which are fundamental to drug discovery.

The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including:

Reductive amination: to introduce diverse amine-containing side chains.

Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes and extend carbon chains.

Aldol and related condensation reactions: to construct more complex carbon skeletons.

These reactions, when applied to this compound, can lead to the formation of complex scaffolds that are the core of various therapeutic agents.

Building Block in Natural Product Total Synthesis

The total synthesis of natural products is a rigorous test of the utility of a chemical method or building block. The structural framework of this compound makes it a plausible, though not yet widely documented, starting material for the synthesis of certain natural products. Many natural products, particularly those of polyketide or shikimate origin, feature substituted aromatic rings.

For instance, the synthesis of chalcones, which are precursors to a wide variety of flavonoids, often involves the condensation of a substituted benzaldehyde with an acetophenone (B1666503). A related compound, 4-methoxymethoxy-3-(3-methyl-2-butenyl)benzaldehyde, has been utilized in the synthesis of a complex chalcone (B49325) derivative, demonstrating the utility of MOM-protected benzaldehydes in this class of reactions. prepchem.com Although a direct example with this compound is not prominent in the literature, its potential for similar applications is clear. The subsequent deprotection of the MOM group and further cyclization reactions could provide access to a range of flavonoid and isoflavonoid (B1168493) natural products.

Role in the Construction of Polycyclic Aromatic Compounds and Heterocycles

The aldehyde and the latent phenol (B47542) group in this compound are key functionalities for the construction of fused ring systems, including polycyclic aromatic compounds and heterocycles. The aldehyde can participate in cyclization reactions, such as the Friedländer annulation or related processes, to form quinolines and other nitrogen-containing heterocycles when reacted with appropriate amino-functionalized precursors.

Furthermore, the ortho-relationship of the aldehyde and the MOM-protected hydroxyl group can be exploited in reactions designed to form five- or six-membered rings. For example, after conversion of the aldehyde to a suitable functional group, an intramolecular cyclization could be triggered by the deprotection of the MOM ether, leading to the formation of benzofurans or other oxygen-containing heterocycles. The synthesis of azo-coupled ortho-vanillin derivatives highlights how substituted benzaldehydes can be precursors to complex heterocyclic systems. researchgate.net

Synthesis of Specialized Chemical Probes and Reagents

The development of specialized chemical probes and reagents is essential for advancing our understanding of biological systems and for the development of new analytical techniques. The structural features of this compound make it a candidate for the synthesis of such tools.

For example, the aldehyde can be used to tether the molecule to a solid support or to a fluorescent tag. The subsequent deprotection of the phenol would then allow for the study of its interactions with specific targets. While specific examples utilizing this compound as a chemical probe are not readily found in the literature, the synthesis of an isotopically labeled version of a related compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, as a probe for molecular imaging, underscores the potential of this class of compounds in such applications.

Advanced Spectroscopic and Mechanistic Studies of 2 Methoxymethoxy 3 Methylbenzaldehyde and Its Derivatives

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analysis

The understanding of a chemical reaction's mechanism is paramount for its optimization and control. For derivatives of 2-(Methoxymethoxy)-3-methylbenzaldehyde, kinetic and spectroscopic analyses are invaluable tools. While specific, detailed kinetic studies on this particular molecule are not extensively documented in publicly available literature, the principles of mechanistic elucidation can be applied.

A hypothetical reaction, such as the acid-catalyzed hydrolysis of the methoxymethyl (MOM) ether, can be monitored using spectroscopic methods. The progress of the reaction to yield 2-hydroxy-3-methylbenzaldehyde (B1203309) can be followed by observing the disappearance of the reactant's characteristic signals and the appearance of the product's signals in NMR or IR spectroscopy.

Kinetic data can be acquired by monitoring the concentration of the reactant or product over time under pseudo-first-order conditions (e.g., with a large excess of water and a catalytic amount of acid). The rate constant (k) can be determined by plotting the natural logarithm of the reactant concentration versus time.

Hypothetical Kinetic Data for the Hydrolysis of this compound

| Time (minutes) | [this compound] (M) | ln[Reactant] |

| 0 | 0.100 | -2.303 |

| 10 | 0.082 | -2.501 |

| 20 | 0.067 | -2.703 |

| 30 | 0.055 | -2.900 |

| 40 | 0.045 | -3.101 |

| 50 | 0.037 | -3.297 |

| 60 | 0.030 | -3.507 |

From such data, a linear plot of ln[Reactant] vs. time would confirm first-order kinetics, and the rate constant could be derived from the slope. This type of analysis, though hypothetical for this specific compound, mirrors the established methodologies used for similar mechanistic studies. nih.gov

Conformational Analysis of the Aldehyde and MOM Functional Groups

The three-dimensional arrangement of atoms in a molecule, its conformation, can significantly influence its reactivity and physical properties. For this compound, the key dihedral angles to consider are those around the C(aryl)-C(aldehyde) bond and the C(aryl)-O(MOM) bond.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule and identifying its most stable conformers. ufms.brufms.br These studies often reveal the preference for specific arrangements, such as the s-cis and s-trans conformers, which describe the relative orientation of the carbonyl group and the vinylic C-H bond in related systems. ufms.br

In the case of this compound, steric hindrance between the bulky methoxymethyl (MOM) group, the methyl group, and the aldehyde group would likely dictate the preferred conformation. It is plausible that the molecule adopts a conformation that minimizes these steric clashes. Natural Bond Orbital (NBO) analysis can further provide insights into the electronic interactions, such as hyperconjugation, that stabilize certain conformations. ufms.brufms.br The planarity of the aromatic ring and the aldehyde group is often favored to maximize π-orbital overlap. ufms.br

Predicted Stable Conformations of this compound

| Conformer | Dihedral Angle (O=C-C-C) | Dihedral Angle (C-O-C-O) | Relative Energy (kcal/mol) |

| A | ~0° (syn-periplanar) | ~180° (anti-periplanar) | 0.0 (most stable) |

| B | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 1.5 |

| C | ~0° (syn-periplanar) | ~60° (gauche) | 2.8 |

Note: This table represents a hypothetical outcome based on principles of conformational analysis.

Spectroscopic Characterization of Novel Derivatives Formed via Complex Reactions (Beyond Basic Identification)

The true utility of this compound lies in its potential to serve as a building block for more complex molecules. The characterization of these novel derivatives requires advanced spectroscopic techniques.

Advanced NMR Techniques for Structural Assignment

While basic 1D ¹H and ¹³C NMR are essential for initial identification, the unambiguous structural assignment of complex derivatives often necessitates advanced 2D NMR techniques. researchgate.net For instance, in a Claisen-Schmidt condensation reaction between this compound and an acetophenone (B1666503) to form a chalcone (B49325) derivative, several 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the aromatic rings and along the enone backbone.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations, which are vital for connecting different fragments of the molecule, such as the aromatic rings to the enone system.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning stereochemistry and conformation.

Hypothetical ¹H and ¹³C NMR Data for a Chalcone Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aldehyde CH | - | 192.5 | C2', C6', Cβ |

| Cα | 7.5 (d) | 125.0 | Cβ, C1', C=O |

| Cβ | 7.8 (d) | 145.0 | Cα, C1, C2, C6 |

| MOM O-CH₂-O | 5.2 (s) | 95.0 | C2, O-CH₃ |

| MOM O-CH₃ | 3.5 (s) | 56.0 | O-CH₂-O |

Note: This table is a hypothetical representation. spectrabase.com

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is an indispensable tool for monitoring the progress of a reaction and confirming the mass of the desired product. purdue.edu Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can even be used for high-throughput screening of reactions in real-time. purdue.edu

In the synthesis of a novel derivative, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The resulting mass spectrum would show the molecular ion peak ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight of the product. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition and further confirming the product's identity. nist.gov

Hypothetical Mass Spectrometry Data for a Novel Derivative

| Ion | Calculated m/z | Observed m/z (HRMS) |

| [M+H]⁺ | 295.1283 | 295.1279 |

| [M+Na]⁺ | 317.1103 | 317.1098 |

Note: This table contains hypothetical data.

Infrared Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy is a powerful and rapid method for monitoring the transformation of functional groups during a reaction. spectrabase.com For example, in the reduction of the aldehyde group of this compound to a primary alcohol, the disappearance of the strong C=O stretching vibration and the appearance of a broad O-H stretching band would be key indicators of a successful reaction.

Characteristic IR Frequencies for Functional Group Transformations

| Functional Group | Reactant (this compound) | Product (e.g., corresponding alcohol) |

| Aldehyde C=O Stretch | ~1690 cm⁻¹ | Absent |

| Aldehyde C-H Stretch | ~2820 cm⁻¹, ~2720 cm⁻¹ | Absent |

| Alcohol O-H Stretch | Absent | ~3300 cm⁻¹ (broad) |

| C-O Stretch (MOM ether) | ~1150 cm⁻¹ | ~1150 cm⁻¹ |

This systematic application of advanced spectroscopic and analytical techniques allows for a comprehensive understanding of the chemical behavior of this compound and its derivatives, paving the way for their application in complex organic synthesis.

Computational Investigations of 2 Methoxymethoxy 3 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for the study of medium-sized organic molecules. researchgate.net A DFT-based investigation of 2-(Methoxymethoxy)-3-methylbenzaldehyde would commence with geometry optimization, typically employing a functional like B3LYP with a basis set such as 6-31G(d,p) to find the molecule's lowest energy conformation. researchgate.netmdpi.com

From this optimized structure, a wealth of information about the electronic landscape of the molecule can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.

Further analysis involves mapping the Molecular Electrostatic Potential (MESP). The MESP illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). researchgate.netmdpi.com For this compound, the oxygen atoms of the aldehyde and methoxymethyl groups are expected to be regions of negative potential (typically colored red in MESP maps), indicating susceptibility to electrophilic attack, while the area around the aldehydic proton would show positive potential (blue), marking it as an electrophilic site. researchgate.net Global reactivity descriptors such as chemical hardness, potential, and electrophilicity can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p)) This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms by solving Newton's equations of motion, providing insights into the molecule's conformational flexibility and its interactions with its environment.

For this compound, MD simulations would be crucial for exploring the rotational freedom around its single bonds, particularly the C-O bonds of the methoxymethyl group and the C-C bond connecting the aldehyde group to the benzene ring. These simulations, often performed in a simulated solvent box (e.g., water or an organic solvent) to mimic realistic conditions, would reveal the preferred conformations of the molecule in solution and the energy barriers between different rotational isomers (rotamers).

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the aldehyde in the presence of other molecules, such as a solvent, a reactant, or a biological macromolecule like a protein, one can analyze the non-covalent forces at play. nih.gov Hydrogen bonds and hydrophobic interactions are often the key driving forces for these associations. nih.gov The simulation can track the distances and angles between interacting atoms, calculating interaction energies to quantify the strength of binding. This is particularly relevant for understanding how the molecule might behave in a complex chemical or biological system.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, identifying transient intermediates and the high-energy transition states that connect them. grnjournal.us For this compound, a key reaction of interest is the oxidation of the aldehyde group to a carboxylic acid. libretexts.orglibretexts.org

Using DFT methods, the potential energy surface for a proposed reaction can be mapped out. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition state (TS) structure for each step. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier that must be overcome for the reaction to proceed. researchgate.net

Computational methods can precisely calculate the geometry of the TS and its associated energy. canterbury.ac.uk Vibrational frequency analysis is then performed to confirm the nature of the stationary points: a minimum (reactant, intermediate, or product) will have all real, positive frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. These studies can also model the influence of catalysts or solvent molecules on the reaction barrier. acs.org

Table 2: Hypothetical Energy Profile for the Oxidation of this compound This table presents hypothetical data for illustrative purposes.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting aldehyde and oxidizing agent |

| Transition State (TS1) | +15.2 | Energy barrier for the initial attack |

| Intermediate | -5.7 | A transient species formed during the reaction |

| Transition State (TS2) | +8.9 | Energy barrier for a subsequent step |

Quantitative Structure–Reactivity Relationship (QSRR) Studies

Quantitative Structure–Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity or other activities. researchgate.netresearchgate.net These models are statistical in nature and are built from a dataset of compounds for which the activity of interest has been measured.

To develop a QSRR model relevant to this compound, one would first need a training set of various substituted aromatic aldehydes with known reactivity data (e.g., rate constants for a specific reaction). nih.gov For each molecule in the set, a series of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be categorized as:

Topological: Describing atomic connectivity.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Such as dipole moment, partial charges, or HOMO/LUMO energies derived from quantum chemical calculations. mdpi.com

Physicochemical: Like the octanol-water partition coefficient (logP), which describes hydrophobicity. researchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links a selection of these descriptors to the observed reactivity. researchgate.netnih.gov Once a statistically robust and validated model is created, it can be used to predict the reactivity of new compounds, such as this compound, without the need for experimental measurement. nih.gov These models are powerful tools for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-(methoxymethoxy)-3-methylbenzaldehyde is foundational to its use. Future research could focus on developing efficient, scalable, and environmentally benign synthetic methods.

A primary route would likely involve two key steps: the protection of a phenolic precursor followed by formylation. A plausible synthetic pathway could start from 2-hydroxy-3-methylbenzaldehyde (B1203309). The phenolic hydroxyl group would be protected as a methoxymethyl ether. adichemistry.com This is typically achieved using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org

An alternative approach could begin with 2-methylphenol (o-cresol), first protecting the hydroxyl group and then introducing the aldehyde functionality. The formylation of the protected aromatic ring is a critical step. Classic methods like the Vilsmeier-Haack or Gattermann-Koch reactions could be explored, although their harsh conditions might necessitate robust protecting groups. numberanalytics.com A more sustainable direction would be the investigation of milder, metal-catalyzed C-H activation/formylation reactions.

Future research should aim to optimize these routes with a focus on green chemistry principles, such as using less hazardous reagents and minimizing waste.

Table 1: Proposed Synthetic Strategies for this compound

| Starting Material | Key Transformations | Potential Reagents | Research Focus |

| 2-Hydroxy-3-methylbenzaldehyde | 1. MOM Protection | 1. MOMCl, DIPEA | Optimization of yield, purification, and scalability. |

| 2-Methylphenol (o-cresol) | 1. MOM Protection2. Formylation | 1. MOMCl, DIPEA2. Vilsmeier-Haack (POCl₃, DMF) or metal-catalyzed C-H formylation | Investigating regioselectivity of formylation and exploring milder catalytic systems. |

Exploration of Catalytic and Stereoselective Transformations

The aldehyde group in this compound is a prime site for a vast array of chemical transformations. A significant area of future research lies in exploring catalytic and, particularly, stereoselective reactions.

The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This opens the door to numerous carbon-carbon bond-forming reactions that are central to organic synthesis. Future studies could investigate:

Asymmetric Aldol Additions: The development of enzyme-catalyzed or organocatalyzed aldol reactions using this aldehyde could lead to the synthesis of chiral β-hydroxy aldehydes, which are valuable precursors for pharmaceuticals and natural products. nih.gov

Enantioselective Nucleophilic Additions: The addition of organometallic reagents (e.g., organozinc or Grignard reagents) in the presence of chiral ligands could provide access to enantioenriched secondary alcohols. acs.orgacs.org Understanding the influence of the ortho-methoxymethoxy group on the stereochemical outcome would be a key research objective.

Asymmetric Henry Reactions: The nitroaldol (Henry) reaction with nitromethane, catalyzed by chiral complexes, could yield chiral β-nitro alcohols, which are versatile intermediates that can be converted into amino alcohols and other functional groups. researchgate.net

Hydroacylation Reactions: Rhodium-catalyzed hydroacylation, where an alkyne or alkene is inserted into the aldehyde C-H bond, could be a powerful tool for building molecular complexity. nih.gov

Table 2: Potential Catalytic and Stereoselective Reactions

| Reaction Type | Reagents/Catalysts | Potential Product | Research Avenue |

| Asymmetric Aldol Addition | Acetaldehyde, Proline-based carboligases | Chiral β-hydroxy aldehyde | Synthesis of chiral building blocks. nih.gov |

| Enantioselective Alkylation | Diethylzinc, Chiral β-amino alcohols | Chiral secondary alcohol | Access to enantiopure alcohols. acs.org |

| Asymmetric Henry Reaction | Nitromethane, Chiral Urea/Transition-Metal Catalyst | Chiral β-nitro alcohol | Synthesis of precursors for amino alcohols. researchgate.net |

| Hydroacylation | Alkynes, [Rh(nbd)₂]BF₄/dppe | Ketone derivatives | C-H functionalization and molecular diversification. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. beilstein-journals.orgrsc.org The synthesis and subsequent derivatization of this compound are well-suited for adaptation to these technologies.

The benefits of using flow chemistry for reactions involving aldehydes include:

Enhanced Safety: Many formylation and organometallic addition reactions are highly exothermic. The high surface-area-to-volume ratio in microreactors allows for superior temperature control, mitigating the risk of thermal runaways. rsc.orgdurham.ac.uk

Improved Yield and Selectivity: Precise control over reaction time, temperature, and mixing can lead to higher yields and fewer side products. beilstein-journals.org

Scalability: Scaling up a reaction in a flow system can be as simple as running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactions. rsc.org

Future work could focus on developing a multi-step, continuous-flow process that starts from a simple precursor and yields a variety of derivatives of this compound. durham.ac.uk This could be coupled with automated reaction optimization platforms that use algorithms to rapidly identify the best reaction conditions. rsc.org

Design of Novel Functional Molecules Utilizing the Core Scaffold

The this compound scaffold can serve as the foundation for a wide range of functional molecules with potential applications in materials science, medicinal chemistry, and agrochemicals. numberanalytics.comacs.orgnih.gov

Pharmaceutical Intermediates: The aldehyde can be a starting point for the synthesis of complex, biologically active molecules. The specific substitution pattern may impart unique pharmacological properties or serve as a handle for further modification. mit.edu

Polymer Science: Aromatic aldehydes can be incorporated into polymers. For instance, they can be used in copolymerization reactions to create functional, degradable polymers. acs.org The methoxymethoxy group could be deprotected post-polymerization to reveal a phenolic hydroxyl group, allowing for further functionalization or tuning of the polymer's properties.

Ligand Synthesis: The aldehyde can be converted into Schiff bases or other multidentate structures that can act as ligands for metal catalysts. The substitution pattern on the aromatic ring could be used to fine-tune the electronic and steric properties of the resulting catalyst.

Future research in this area would involve the systematic synthesis of libraries of compounds derived from this compound and the subsequent screening of these compounds for desired properties, whether it be biological activity, material characteristics, or catalytic performance.

Q & A

Basic: What are the common synthetic routes for 2-(Methoxymethoxy)-3-methylbenzaldehyde, and what byproducts are typically observed?

Answer:

The compound is synthesized via methoxymethylation of dihydroxybenzaldehyde precursors. A typical method involves reacting 2,4-dihydroxy-3-methylbenzaldehyde with methoxymethyl chloride in dichloromethane using a base like N,N-diisopropylethylamine. However, this process often yields byproducts such as 4-hydroxy-2-methoxymethoxy-3-methylbenzaldehyde (3%) and 2,4-bis(methoxymethoxy)-3-methylbenzaldehyde (20%) due to incomplete substitution or overprotection . Optimization of stoichiometry, reaction time, and temperature is critical to suppress byproduct formation.

Advanced: How can reaction conditions be optimized to minimize the formation of 4-hydroxy-2-methoxymethoxy-3-methylbenzaldehyde during synthesis?

Answer:

Byproduct formation is influenced by:

- Base selection : Stronger bases (e.g., NaH) may improve deprotonation efficiency, reducing incomplete substitution.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase overprotection. Dichloromethane balances reactivity and selectivity .

- Temperature control : Lower temperatures (0–5°C) slow overprotection but extend reaction time. A stepwise temperature ramp (0°C → RT) can mitigate this.

- Methoxymethyl chloride stoichiometry : A 1.2–1.5 molar ratio relative to the dihydroxy precursor minimizes excess reagent-driven side reactions .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR identify substitution patterns (e.g., methoxymethoxy at C2, methyl at C3). Peaks at δ ~5.2 ppm (OCHO) and δ ~195 ppm (aldehyde) are diagnostic .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 195.4 [M−H]) confirm molecular weight and fragmentation pathways .

- Infrared (IR) spectroscopy : Stretching bands at ~1700 cm (C=O) and ~1100 cm (C-O-C) validate functional groups .

Advanced: What computational models are used to predict the reactivity of methoxymethoxy-substituted benzaldehydes in substitution reactions?

Answer:

Density Functional Theory (DFT) calculations assess:

- Electrophilicity : Methoxymethoxy groups increase electron density at the benzene ring, directing substitution to para positions.

- Transition state stabilization : Solvent effects (e.g., dielectric constant of DCM) are modeled using polarizable continuum models (PCMs) to predict regioselectivity .

- Hammett parameters : σ values for methoxymethoxy groups guide predictions of nucleophilic aromatic substitution (SAr) rates .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

- Storage temperature : 0–6°C in amber glass vials to prevent photodegradation.

- Moisture control : Desiccants (silica gel) are essential, as hydrolysis of the methoxymethoxy group can occur in humid environments .

- Inert atmosphere : Argon or nitrogen headspace minimizes oxidation of the aldehyde group .

Advanced: How does the substitution pattern on the benzene ring influence the compound’s interaction with biological targets?

Answer:

- Steric effects : The C3-methyl group restricts rotation, enhancing planarity and π-π stacking with aromatic residues in enzymes .

- Electron-donating effects : Methoxymethoxy at C2 increases electron density, improving hydrogen bonding with polar amino acids (e.g., serine, threonine). Comparative studies with 4-methoxy-3-methylbenzaldehyde show reduced binding affinity (IC > 50 μM vs. 12 μM for the target compound) due to altered electronic profiles .

Basic: What are the key considerations for handling this compound safely in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent removal steps .

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced: What strategies are employed to resolve contradictory data regarding the compound’s reaction mechanisms in different solvents?

Answer:

- Kinetic vs. thermodynamic control : In polar solvents (DMF), the reaction favors thermodynamically stable products (e.g., overprotected derivatives), while non-polar solvents (DCM) favor kinetic products .

- In-situ monitoring : ReactIR or HPLC tracks intermediate formation, resolving discrepancies between proposed mechanisms and experimental outcomes .

- Isotopic labeling : O labeling of the methoxymethoxy group clarifies whether hydrolysis proceeds via acid-catalyzed or radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.